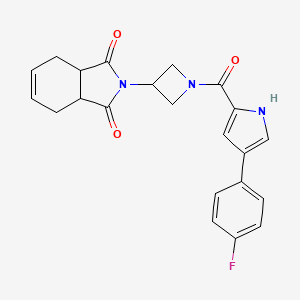
2-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H20FN3O3 and its molecular weight is 393.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule with potential pharmacological applications. Its structure features multiple active moieties that may contribute to various biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound by synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound can be broken down into several key components:
- Azetidine ring : Known for its role in various biological activities.
- Pyrrole moiety : Associated with neuroactive properties and potential as a scaffold for drug development.
- Isoindole structure : Often linked with anticancer activity.
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing pyrrole and isoindole structures exhibit significant anticancer properties. For example:
- In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. These compounds often act by disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis .
Neuropharmacological Effects
The presence of the 4-fluorophenyl group suggests potential interactions with neurotransmitter systems:
- Compounds with similar structures have been investigated for their effects on serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive function .
- Research indicates that modifications in the pyrrole ring can enhance receptor binding affinity and selectivity.
Study 1: Antiproliferative Effects
In a study examining a series of azetidinone derivatives, compounds structurally related to our target compound demonstrated significant antiproliferative effects against MCF-7 cells. The mechanism involved inhibition of tubulin assembly and destabilization of microtubules, which are critical for mitosis .
Study 2: Receptor Binding Affinity
Another investigation focused on the binding affinity of pyrrole derivatives to serotonin receptors. The results indicated that modifications at the 4-position of the phenyl ring significantly enhanced binding to 5-HT6 receptors, suggesting that our compound may exhibit similar or enhanced activity due to its unique structure .
Data Tables
The proposed mechanisms for the biological activity of the compound include:
- Inhibition of Microtubule Assembly : Similar compounds have shown to disrupt microtubule dynamics, leading to cell cycle arrest.
- Receptor Modulation : The fluorinated phenyl group may enhance interactions with neurotransmitter receptors, potentially improving cognitive function or affecting mood disorders.
Eigenschaften
IUPAC Name |
2-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c23-15-7-5-13(6-8-15)14-9-19(24-10-14)22(29)25-11-16(12-25)26-20(27)17-3-1-2-4-18(17)21(26)28/h1-2,5-10,16-18,24H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWDQILGJAWASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













